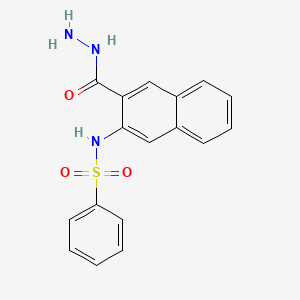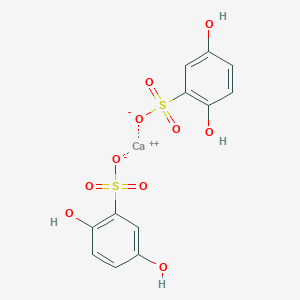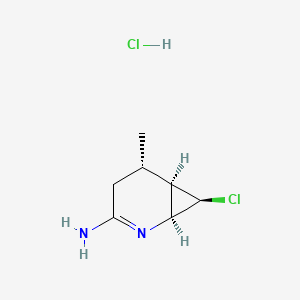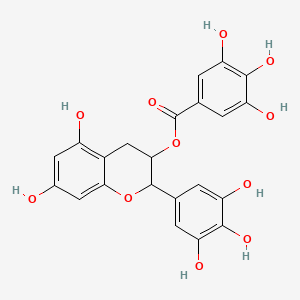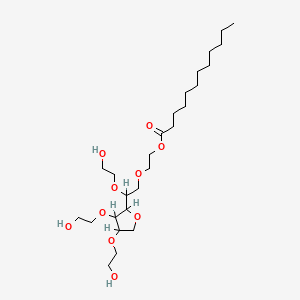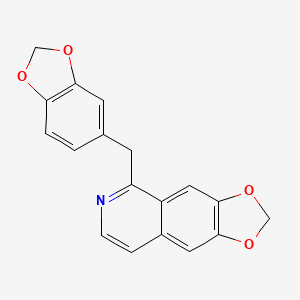
1,3-Dioxolo(4,5-g)isoquinoline, 5-piperonyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,3-Dioxolo(4,5-g)isoquinoline, 5-piperonyl-” is also known as "SYNTAVERIN HYDROCHLORIDE" . It has a molecular formula of C19H15NO4.ClH and a molecular weight of 357.788 . It is also referred to as “7-Methyl-5-piperonyl-(1,3)dioxolo(4,5-g)isoquinoline hydrochloride” and "1,3-Dioxolo(4,5-g)isoquinoline, 5-(1,3-benzodioxol-5-ylmethyl)-7-methyl-, hydrochloride (1:1)" .
Synthesis Analysis
The synthesis of compounds related to “1,3-Dioxolo(4,5-g)isoquinoline, 5-piperonyl-” has been reported in the literature . For instance, copper (II) complexes of 5-pyridin-2-yl-[1,3]dioxolo[4,5-g]isoquinoline were synthesized and fully characterized . Another study reported the synthesis of novel homoisoflavonoids, [1,3]dioxolo[4,5-g]chromen-8-ones .Molecular Structure Analysis
The molecular structure of “1,3-Dioxolo(4,5-g)isoquinoline, 5-piperonyl-” can be represented by the SMILES notation: Cl.CC1=NC(CC2=CC=C3OCOC3=C2)=C4C=C5OCOC5=CC4=C1 . The InChI representation is: InChI=1S/C19H15NO4.ClH/c1-11-4-13-7-18-19(24-10-23-18)8-14(13)15(20-11)5-12-2-3-16-17(6-12)22-9-21-16;/h2-4,6-8H,5,9-10H2,1H3;1H .Scientific Research Applications
Synthesis and Derivative Studies
Synthesis of Isoquinoline Derivatives : The compound has been utilized in the synthesis of various derivatives, such as 5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol, an oxidative degradation product of noscapine (Shirasaka et al., 1990).
Reactions with Barbituric Acid : 5-Dihydrocotarnyl-1,3-dimethylbarbituric acid and other cotarnine derivatives react with 1,3-dimethylbarbituric acid, forming 5,5-spiro derivatives, indicating potential for creating new chemical structures (Krasnov et al., 2002).
Crystal Structure Analysis : Detailed structural analysis of compounds like (±)‐egenine, providing insights into molecular conformations and interactions (Dokurno et al., 1993).
Biochemical and Pharmaceutical Research
Antitumor Activity of Copper Complexes : Copper(II) complexes of 5-pyridin-2-yl-[1,3]dioxolo[4,5-g]isoquinoline have shown enhanced cytotoxicity against various human tumor cell lines, suggesting potential in cancer treatment (Huang et al., 2013).
DNA Interaction Studies : These complexes also exhibit interactions with DNA, suggesting mechanisms by which they may exert antitumor activity (Huang et al., 2013).
Isoquinoline Alkaloids from Natural Sources : Isolation of isoquinoline alkaloids from the rhizoma of Coptis chinensis, contributing to the understanding of natural products chemistry (Qing, 2007).
Synthesis and Evaluation of Antitumor Activity : Synthesis and in vitro antitumor activity evaluation of copper(II) complexes with 5-pyridin-2-yl-[1,3]dioxolo[4,5-g]isoquinoline derivatives indicate their potential in cancer therapeutics (Zhang et al., 2019).
Structural and Interaction Studies
Crystal and Molecular Structure Studies : Investigations into the crystal and molecular structures of related compounds like noscapine provide foundational knowledge for chemical and pharmaceutical research (Seetharaman & Rajan, 1995).
Weak Interaction Studies : Examining weak interactions in barbituric acid derivatives, contributing to an understanding of molecular interactions and complex formation (Khrustalev et al., 2008).
Transformations by Silver Acetylides and Alkynes : Studying the reactions of cotarnine chloride with silver acetylides and alkynes, which could lead to the development of new synthetic methods (Voskressensky et al., 2016).
properties
CAS RN |
16658-48-3 |
|---|---|
Product Name |
1,3-Dioxolo(4,5-g)isoquinoline, 5-piperonyl- |
Molecular Formula |
C18H13NO4 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C18H13NO4/c1-2-15-16(21-9-20-15)6-11(1)5-14-13-8-18-17(22-10-23-18)7-12(13)3-4-19-14/h1-4,6-8H,5,9-10H2 |
InChI Key |
LLMXWLQPZZHFKK-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=NC=CC4=CC5=C(C=C43)OCO5 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=NC=CC4=CC5=C(C=C43)OCO5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1,3-Dioxolo(4,5-g)isoquinoline, 5-piperonyl- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




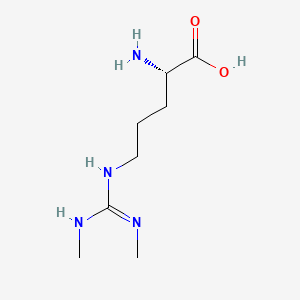
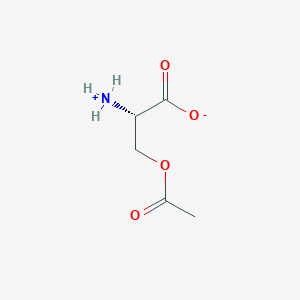

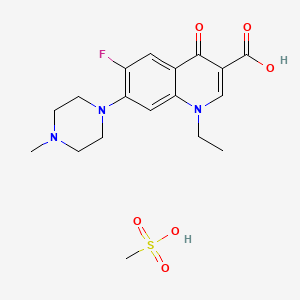
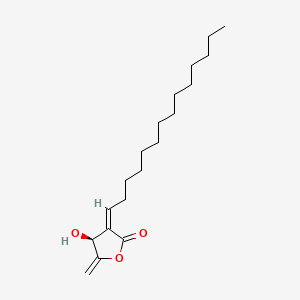

![N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B1663866.png)

